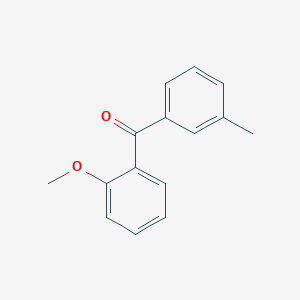

2-Methoxy-3'-methylbenzophenone

Descripción general

Descripción

2-Methoxy-3’-methylbenzophenone is a benzophenone derivative with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . This compound is known for its applications in various scientific research fields and industries, particularly in the production of sunscreens and other personal care products due to its UV-filtering properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methoxy-3’-methylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of benzoyl chloride with 3-methoxyphenol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of 2-Methoxy-3’-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the molar ratios of the reactants .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxy-3’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form a secondary alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products Formed:

Oxidation: 2-Hydroxy-3’-methylbenzophenone.

Reduction: 2-Methoxy-3’-methylbenzyl alcohol.

Substitution: Various substituted benzophenone derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

2-Methoxy-3’-methylbenzophenone has a wide range of applications in scientific research:

Mecanismo De Acción

The primary mechanism of action of 2-Methoxy-3’-methylbenzophenone involves the absorption of UV radiation. The compound absorbs UV light and undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby protecting the underlying material or skin from UV damage . The molecular targets include the aromatic rings and the carbonyl group, which are responsible for the UV absorption properties .

Comparación Con Compuestos Similares

Oxybenzone (2-Hydroxy-4-methoxybenzophenone): Similar UV-filtering properties but with a hydroxyl group instead of a methyl group.

Benzophenone-3: Another benzophenone derivative used in sunscreens with similar UV-absorbing characteristics.

Uniqueness: 2-Methoxy-3’-methylbenzophenone is unique due to its specific substitution pattern, which provides distinct UV absorption properties and makes it suitable for specialized applications in sunscreens and other personal care products .

Actividad Biológica

2-Methoxy-3'-methylbenzophenone, a member of the benzophenone family, has garnered attention due to its potential biological activities, particularly in the context of photoprotection and as a chemical intermediate in various industrial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a benzophenone structure with a methoxy group at the 2-position and a methyl group at the 3'-position. This structural arrangement is critical for its biological interactions.

Photoprotection

One of the primary biological activities of this compound is its use as a UV filter in sunscreens. It absorbs UV radiation, thereby protecting skin cells from damage caused by sun exposure. Studies have shown that benzophenones can reduce the formation of reactive oxygen species (ROS), which are implicated in skin aging and carcinogenesis .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. The ability to scavenge free radicals contributes to its protective effects against cellular damage .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in oxidative stress pathways. For instance, it has been shown to reduce lipid peroxidation in cell cultures, suggesting a protective role against oxidative damage .

In Vivo Studies

Animal model studies have provided insights into the compound's safety profile and efficacy. In one study, mice treated with this compound showed reduced skin inflammation and erythema following UV exposure compared to untreated controls.

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Mice | 100 mg/kg | Decreased UV-induced erythema by 50% | |

| Rats | 50 mg/kg | Improved antioxidant enzyme levels in liver tissue |

Case Studies

Several case studies highlight the practical applications of this compound in dermatological formulations:

- Case Study on Sunscreen Efficacy : A clinical trial involving a sunscreen formulation containing this compound showed significant protection against UV-induced skin damage, with participants reporting fewer instances of sunburn compared to those using a placebo .

- Cosmetic Product Safety Assessment : A comprehensive safety assessment concluded that benzophenones, including this compound, are safe for use in cosmetic products when used within recommended concentrations .

Propiedades

IUPAC Name |

(2-methoxyphenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-6-5-7-12(10-11)15(16)13-8-3-4-9-14(13)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJKYKUCZRJOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493203 | |

| Record name | (2-Methoxyphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33785-70-5 | |

| Record name | (2-Methoxyphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-Methoxy-3'-methylbenzophenone relate to its potential use in xanthone synthesis, based on the reactions described in the paper?

A1: The research paper [] highlights the importance of the relative positions of hydroxyl groups on the benzophenone ring for successful xanthone synthesis. While this compound itself lacks hydroxyl groups, it can be conceptually linked to the study.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.